ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Synthetic methodology Pyridone chemistry Peptidomimetic synthesis

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS 147283-76-9) is a nitro-substituted N-alkylated 2-pyridone derivative that serves as a key synthetic intermediate in the construction of peptidomimetic protease inhibitors. The compound features a 3-nitro-2-oxopyridinone core with an ethyl acetate side chain at the N1 position, providing two orthogonal reactive handles: the nitro group (reducible to an amine) and the ester moiety (amenable to direct aminolysis).

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 147283-76-9
Cat. No. B116731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate
CAS147283-76-9
SynonymsETHYL (3-NITRO-2-OXO-1,2-DIHYDROPYRIDYL)ACETATE
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=CC=C(C1=O)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O5/c1-2-16-8(12)6-10-5-3-4-7(9(10)13)11(14)15/h3-5H,2,6H2,1H3
InChIKeyYUAVHQCGIUMCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS 147283-76-9): A Critical Pyridone Building Block for Medicinal Chemistry and Factor Xa Inhibitor Programs


Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate (CAS 147283-76-9) is a nitro-substituted N-alkylated 2-pyridone derivative that serves as a key synthetic intermediate in the construction of peptidomimetic protease inhibitors [1]. The compound features a 3-nitro-2-oxopyridinone core with an ethyl acetate side chain at the N1 position, providing two orthogonal reactive handles: the nitro group (reducible to an amine) and the ester moiety (amenable to direct aminolysis). Its solid-state structure has been confirmed by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit stabilized by C—H···O, C—H···π, and π–π interactions [2]. This compound is listed as a synthetic precursor in patents covering selective Factor Xa inhibitors for antithrombotic therapy [3].

Why Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate Cannot Be Replaced by Unsubstituted or Methyl Ester Analogs


The 3-nitro group on the pyridone ring is not a passive structural feature; it is the essential functionality that enables downstream diversification. Reduction of the nitro group to the corresponding 3-amine yields the amino-pyridone scaffold that serves as the pharmacophoric core for elastase, caspase-1, and thrombin inhibitors [1]. The ethyl ester at N1, meanwhile, enables direct solvent-free aminolysis to generate amide-linked side chains in 73–96% yield without requiring coupling reagents or chromatography—a feat not achievable with the corresponding methyl ester analog, which proceeds with slower kinetics under identical conditions [1]. Substituting the compound with an unsubstituted 2-pyridone-N-acetate would entirely eliminate the nitro-derived amine handle, rendering the molecule useless for the peptidomimetic programs for which it is designed [2].

Quantitative Differentiation Evidence for Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate Versus Closest Analogs


Direct Aminolysis Efficiency: Ethyl Ester (Target Compound) vs. Methyl Ester Analog Under Solvent-Free Conditions

The target ethyl ester undergoes smooth, solvent-free aminolysis with primary amines at 90–120 °C to afford N-alkylated pyridone amides in 73–96% isolated yield across 15 diverse amine substrates, with the reaction reaching completion within 2–16 hours [1]. The corresponding methyl ester analog, methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, when subjected to identical solvent-free aminolysis conditions, exhibits markedly slower reaction rates and requires extended reaction times to achieve comparable conversion, a difference attributed to the superior leaving-group ability of ethoxide versus methoxide in the tetrahedral intermediate [1]. The target compound's ethyl ester thus directly enables a practical, chromatography-free workup (simple filtration after ether trituration) that the methyl ester does not reliably support across the same substrate scope.

Synthetic methodology Pyridone chemistry Peptidomimetic synthesis

Structural Verification by Single-Crystal X-Ray Diffraction: Target Compound vs. Uncharacterized Commercial Analogs

The target compound's crystal structure has been unambiguously determined by single-crystal X-ray diffraction (SC-XRD), confirming its molecular constitution and revealing two crystallographically independent molecules per asymmetric unit [1]. This structural validation provides definitive regioisomeric proof that the nitro group resides at the 3-position and that N-alkylation occurred at N1 rather than via O-alkylation of the pyridone oxygen—a common ambiguity in 2-pyridone chemistry. In contrast, the closely related methyl ester analog methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate, as well as the unsubstituted 2-pyridone-N-acetate series, lack published SC-XRD data as of the available literature, leaving their solid-state structures unconfirmed.

Crystallography Structural chemistry Quality control

Dual-Functional Handle Architecture: Synthetic Utility vs. Mono-Functional Pyridone Building Blocks

The target compound uniquely provides two orthogonal synthetic handles: (i) a 3-nitro group that can be chemoselectively reduced (H₂, 10% Pd/C, EtOAc) to the 3-amino-pyridone in high yield, and (ii) an N1-ethyl acetate ester that undergoes direct aminolysis with primary and heterocyclic secondary amines [1]. This dual functionality enables a two-step diversification sequence—reduction followed by aminolysis (or vice versa)—to generate 3-amino-N-alkylamide pyridones, a core motif in Factor Xa inhibitors as disclosed in US Patent US6369080B2 [2]. Mono-functional analogs such as unsubstituted N-alkyl-2-pyridones (lacking the 3-nitro group) or 3-nitro-2-pyridone (lacking the N1-acetate) cannot access this same chemical space without additional protection/deprotection steps, adding 2–4 synthetic operations per target molecule.

Medicinal chemistry Building block Parallel synthesis

Patent-Grade Synthetic Intermediate Status: Target Compound vs. Non-Patent-Listed Pyridone Acetates

Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is explicitly cited in US Patent US6369080B2 (Example 4) as a synthetic intermediate in the preparation of selective Factor Xa inhibitors, a validated antithrombotic target class [1]. The patent describes its conversion—via nitro reduction and subsequent amide coupling—into compounds demonstrating Factor Xa inhibitory activity with Ki values in the low nanomolar range (representative compounds: Ki ≤ 100 nM). While the target compound itself is a precursor and not the final bioactive species, its patent inclusion signals that downstream products derived from it have passed the novelty and utility thresholds of patent examination. Non-patent-listed pyridone acetates (e.g., simple N-alkyl-2-pyridone acetates without the 3-nitro group) lack this documented connection to a validated therapeutic target program.

Factor Xa inhibition Antithrombotic Patent precedent

Optimal Deployment Scenarios for Ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate in Research and Development


Medicinal Chemistry: Pyridone-Based Serine Protease Inhibitor Library Synthesis

The compound is ideally suited as the universal starting material for constructing focused libraries of 3-amino-N-alkylamide pyridones targeting serine proteases (Factor Xa, thrombin, elastase, caspase-1). Using the two-step reduction–aminolysis sequence validated in the Tetrahedron 2007 methodology [1], a single batch of the target compound can be diversified into 15–50 final amide products within a single synthesis campaign, with isolated yields of 73–96% per aminolysis step and no chromatographic purification required. The SC-XRD-confirmed structure ensures that each library member's regioisomeric identity is traceable to a validated starting material [2].

Process Chemistry: Scalable Synthesis of Factor Xa Inhibitor Key Intermediates

For process R&D groups developing scalable routes to Factor Xa inhibitors under the patent family represented by US6369080B2 [3], the compound serves as the entry point to the 3-amino-pyridone-N-acetate scaffold. The solvent-free aminolysis protocol described by Karis et al. avoids coupling reagents (HATU, EDC, etc.) and chromatography, directly addressing cost-of-goods and waste-disposal concerns at kilogram scale. The patent precedence provides freedom-to-operate clarity when the compound is used as claimed in Example 4.

Academic Research: Undergraduate and Graduate Training in Heterocyclic Chemistry

The compound is an excellent pedagogical substrate for teaching orthogonal functional-group manipulation. Its well-characterized crystallographic data [2] and the robust, chromatography-free aminolysis protocol [1] make it suitable for undergraduate advanced organic chemistry laboratories, where students can synthesize and characterize their own N-alkylamide pyridone derivatives within a single lab period. The 73–96% yield range provides student cohorts with a high probability of successful product isolation.

CRO and CDMO Service: Custom Pyridone Derivative Synthesis on Demand

Contract research organizations offering custom synthesis of pyridone-based heterocycles can stock this compound as a preferred building block. Its dual orthogonal handles enable rapid fulfillment of diverse client requests for 3-substituted pyridone amides without the need to design and validate a new synthetic route for each project. The published aminolysis protocol provides a citable, reproducible method that can be referenced in client-facing technical proposals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.